molecular formula C10H15N3O B2948545 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea CAS No. 164648-47-9

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

Cat. No.: B2948545
CAS No.: 164648-47-9
M. Wt: 193.25
InChI Key: FRFADSRZLRVIDV-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea is an organic compound with the molecular formula C10H15N3O. It is known for its applications in various scientific fields due to its unique chemical structure and properties. This compound is often used in research and industrial applications, particularly in the synthesis of other complex molecules.

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)aniline with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Urea derivatives with various functional groups.

    Reduction: Amine derivatives with reduced nitrogen content.

    Substitution: Compounds with substituted amino groups, leading to diverse chemical structures.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the target enzyme and the context of the research or application.

Comparison with Similar Compounds

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea can be compared with other similar compounds, such as:

    4-(Aminomethyl)phenylurea: Similar structure but lacks the dimethyl groups, leading to different chemical properties and reactivity.

    N,N-Dimethyl-4-(aminomethyl)phenylurea: Contains additional methyl groups, affecting its solubility and interaction with biological targets.

Uniqueness: The presence of both the aminomethyl and dimethylurea groups in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFADSRZLRVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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